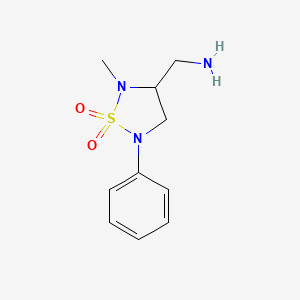
3-(Aminomethyl)-2-methyl-5-phenyl-1,2,5-thiadiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2-methyl-5-phenyl-1,2,5-thiadiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C10H15N3O2S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Aminomethyl)-2-methyl-5-phenyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS Number: 1082499-93-1) is a thiadiazolidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazolidine ring with an aminomethyl group and a phenyl substituent, which may contribute to its biological activity. The molecular weight is approximately 241.31 g/mol .
Antimicrobial Activity
Research indicates that thiadiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Thiadiazolidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 15–19 | 62.5 |
| Other Thiadiazolidines | S. aureus | Varies | Varies |
The compound demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli, indicating promising antibacterial potential .
Anticancer Activity
Thiadiazolidines have also been evaluated for their anticancer properties. In vitro studies suggest that derivatives can induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity of Thiadiazolidine Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Human glioblastoma U251 | Not specified | Apoptosis induction |
| Other Thiadiazolidines | Various cancer lines | Varies | Cell cycle arrest |
The compound's ability to induce apoptosis suggests a mechanism that could be harnessed for cancer therapy .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiadiazolidine derivatives:
- Synthesis and Evaluation : A study synthesized several thiadiazolidine derivatives and assessed their biological activities against various pathogens. The results indicated that structural modifications significantly influenced antimicrobial efficacy .
- Pharmacokinetic Studies : Preliminary pharmacokinetic profiles were established for some derivatives through spectroscopic techniques and molecular docking studies, suggesting favorable interactions with human serum albumin (HSA), which is crucial for drug delivery .
Properties
IUPAC Name |
(2-methyl-1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-12-10(7-11)8-13(16(12,14)15)9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKNWTFXYVYYES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CN(S1(=O)=O)C2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














